Nvp-lcq195

Description

Properties

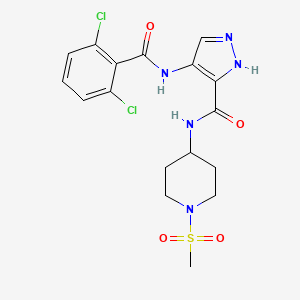

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUXEBOOTMDSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470112 | |

| Record name | NVP-LCQ195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902156-99-4 | |

| Record name | NVP-LCQ195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NVP-LCQ195: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-LCQ195, also known as AT9311, is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK3, CDK5, and CDK9. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of NVP-LCQ195. It is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this CDK inhibitor. The document summarizes key quantitative data, outlines detailed experimental methodologies for its biological characterization, and visualizes the underlying scientific principles and workflows.

Discovery

NVP-LCQ195 was discovered by Astex Therapeutics utilizing their proprietary fragment-based drug discovery (FBDD) platform, Pyramid™.[1] This approach involves screening libraries of low molecular weight fragments to identify those that bind to the target protein, in this case, cyclin-dependent kinases. These initial fragment hits, although typically exhibiting weak affinity, provide a highly efficient starting point for medicinal chemistry optimization. Through iterative structure-based design, guided by high-throughput X-ray crystallography of the fragment-protein complexes, these initial hits are evolved into highly potent and selective lead compounds.[1] The development of NVP-LCQ195 from a fragment hit to a preclinical candidate showcases the power of FBDD in rapidly generating novel drug candidates with desirable pharmacological properties.

Discovery Workflow

The logical workflow for the fragment-based discovery of a CDK inhibitor like NVP-LCQ195 can be conceptualized as a multi-stage process, beginning with target validation and culminating in the identification of a preclinical candidate.

Synthesis

While a detailed, step-by-step synthesis protocol for NVP-LCQ195 is not publicly available in peer-reviewed literature or patents, the general synthesis of similar heterocyclic kinase inhibitors often involves multi-step organic synthesis. The core scaffolds are typically constructed through a series of coupling reactions, condensations, and functional group interconversions. For a custom synthesis of NVP-LCQ195, it is recommended to consult with a specialized chemical synthesis provider.

Biological Activity

NVP-LCQ195 is a potent inhibitor of several key CDKs involved in cell cycle regulation and transcription. Its inhibitory activity has been characterized in various biochemical and cellular assays.

Quantitative Data

The inhibitory potency of NVP-LCQ195 against a panel of cyclin-dependent kinases and its anti-proliferative activity in multiple myeloma (MM) cell lines are summarized below.

| Target Enzyme | IC50 (nM) |

| CDK1/cyclin B | 2 |

| CDK2/cyclin A | 2 |

| CDK2/cyclin E | 5 |

| CDK3/cyclin E | 42 |

| CDK5/p25 | 1 |

| CDK5/p35 | 1 |

| CDK9/cyclin T1 | 15 |

| Cell Line | EC50 (µM) |

| Various MM Cell Lines | ≤ 1 |

Signaling Pathway

NVP-LCQ195 exerts its anti-cancer effects by inhibiting CDKs, which are crucial for cell cycle progression. By blocking the activity of these kinases, NVP-LCQ195 induces cell cycle arrest and subsequently apoptosis. The simplified signaling pathway is depicted below.

References

NVP-LCQ195: A Multi-Targeted CDK Inhibitor and its Impact on Apoptotic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: NVP-LCQ195 is a potent, small molecule, multi-targeted cyclin-dependent kinase (CDK) inhibitor with significant anti-neoplastic activity, particularly in multiple myeloma (MM).[1] By targeting multiple CDKs, including CDK1, CDK2, CDK3, CDK5, and CDK9, NVP-LCQ195 disrupts cell cycle progression, leading to cell cycle arrest and subsequent induction of apoptosis.[1][2] This technical guide provides a comprehensive overview of the effects of NVP-LCQ195 on apoptosis pathways, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the core signaling cascades involved.

Data Presentation

Quantitative Data Summary

The inhibitory activity of NVP-LCQ195 against various CDKs and its efficacy in MM cell lines are summarized below.

| Target | IC50 (nM) | Reference |

| CDK1/cyclin B | 2 | [3][4] |

| CDK2/cyclin A | 2 | [3][4] |

| CDK2/cyclin E | 5 | [3][4] |

| CDK3/cyclin E | 42 | [3] |

| CDK5/p25 | 1 | [3][4] |

| CDK9/cyclin T1 | 15 | [4] |

| Multiple Myeloma Cell Lines | EC50 (µM) | Reference |

| Most MM cell lines | ≤ 1 | [2] |

Core Signaling Pathways

NVP-LCQ195 induces apoptosis through the coordinated inhibition of multiple CDKs, which in turn modulates the expression and activity of key regulators of both the intrinsic and extrinsic apoptosis pathways.

NVP-LCQ195-Induced Apoptosis Signaling Network

Caption: NVP-LCQ195 induces apoptosis by inhibiting multiple CDKs.

Detailed Signaling Pathways:

-

CDK1 Inhibition: Inhibition of CDK1 can induce apoptosis by promoting the degradation of the anti-apoptotic protein Mcl-1.[5] CDK1 normally phosphorylates Mcl-1, and sustained phosphorylation during mitotic arrest can lead to its degradation.[5] Furthermore, CDK1 inhibition can lead to G2/M phase cell cycle arrest, which can also trigger apoptosis.[2]

-

CDK2 Inhibition: Inhibition of CDK2 has been shown to induce apoptosis through the upregulation of the pro-apoptotic BH3-only protein Bim.[4] CDK2 inhibition can also lead to cell cycle arrest at the G1/S checkpoint, preventing the proliferation of cancer cells.[6]

-

CDK5 Inhibition: Inhibition of CDK5 can promote apoptosis through the activation of effector caspases, such as caspase-3 and caspase-7.[7] In some contexts, CDK5 can have anti-apoptotic functions by negatively regulating the JNK signaling pathway.[8]

-

CDK9 Inhibition: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the transcription of short-lived anti-apoptotic proteins like Mcl-1 and the proto-oncogene c-Myc.[9][10] Inhibition of CDK9 by NVP-LCQ195 leads to the downregulation of Mcl-1 and c-Myc, thereby promoting apoptosis.[1][9] Additionally, CDK9 inhibition can upregulate the expression of caspase-8, a key initiator of the extrinsic apoptosis pathway.[11]

Experimental Protocols

Cell Viability and Apoptosis Assay Workflow

Caption: Workflow for assessing NVP-LCQ195-induced apoptosis.

Key Experimental Methodologies

1. Cell Culture and Treatment:

-

Cell Lines: Multiple myeloma (MM) cell lines (e.g., MM.1S, U266, RPMI 8226) are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

NVP-LCQ195 Treatment: NVP-LCQ195 is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of NVP-LCQ195 (e.g., 0-4 µmol/L) for specified time periods (e.g., 24, 48, 72 hours).[2] A vehicle control (DMSO) is run in parallel.

2. Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[12]

-

Procedure:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI staining solutions to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each tube before analysis.

-

Analyze the samples immediately by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

3. Western Blot Analysis for Apoptosis-Related Proteins:

-

Objective: To quantify the changes in the expression levels of key apoptosis-related proteins following NVP-LCQ195 treatment.

-

Procedure:

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, Mcl-1, Bcl-xL, Bim, c-Myc) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

4. Caspase Activity Assay:

-

Principle: Fluorometric or colorimetric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9). These assays utilize synthetic substrates that are cleaved by the active caspase to release a fluorescent or chromogenic molecule.

-

Procedure:

-

Lyse treated and control cells.

-

Add the cell lysate to a microplate.

-

Add the specific caspase substrate to each well.

-

Incubate at 37°C for a specified time.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Quantify caspase activity relative to a standard curve or control.

-

Conclusion

NVP-LCQ195 represents a promising therapeutic agent that induces apoptosis in cancer cells, particularly in multiple myeloma, through the inhibition of multiple CDKs. Its mechanism of action involves the disruption of cell cycle progression and the modulation of key apoptotic signaling pathways, including the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic machinery. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular effects of NVP-LCQ195 and for the development of rational combination therapies to enhance its anti-cancer efficacy.

References

- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin‐dependent kinase 5 prevents neuronal apoptosis by negative regulation of c‐Jun N‐terminal kinase 3 | Semantic Scholar [semanticscholar.org]

- 9. ashpublications.org [ashpublications.org]

- 10. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 11. ashpublications.org [ashpublications.org]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of Nvp-lcq195: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nvp-lcq195, also known as AT9311, is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. This guide provides an in-depth overview of the biological effects of Nvp-lcq195, with a focus on its mechanism of action, quantitative data, experimental protocols, and impact on cellular signaling pathways, particularly in the context of multiple myeloma (MM).

Core Mechanism of Action

Nvp-lcq195 exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of several CDKs.[1] This multi-targeted approach disrupts the normal progression of the cell cycle and inhibits transcription, leading to cell cycle arrest and apoptosis in cancer cells.[2] The primary targets of Nvp-lcq195 include CDK1, CDK2, CDK3, CDK5, and CDK9.[3][4]

Quantitative Data: Inhibitory Activity

The inhibitory potency of Nvp-lcq195 against various CDK/cyclin complexes has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for key cell cycle and transcriptional CDKs.

| Target Enzyme | IC50 (nM) |

| Cdk5/p25 | 1 |

| CDK5/p35 | 1 |

| Cdk1/cyclin B | 2 |

| cdk2/cyclin A | 2 |

| CDK2/cyclin E | 5 |

| CDK9/cyclin T1 | 15 |

| CDK3/Cyclin E | 42 |

| cdk6/cyclin D3 | 187 |

| CDK7/Cyclin H/MAT1 | 3564 |

Data sourced from MedChemExpress.[4]

In cellular assays, Nvp-lcq195 demonstrates potent anti-proliferative activity against a panel of multiple myeloma cell lines, with EC50 values typically at or below 1 µmol/L following a 48-hour treatment.[3]

Key Biological Effects in Multiple Myeloma

Nvp-lcq195 has been extensively studied in the context of multiple myeloma, where it induces several key anti-cancer effects:

-

Cell Cycle Arrest: Treatment of MM cells with Nvp-lcq195 (e.g., at 2 μmol/L) leads to an accumulation of cells in the S and G2/M phases of the cell cycle, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells.[3]

-

Induction of Apoptosis: The compound effectively triggers programmed cell death in MM cells, even at sub-micromolar concentrations.[2]

-

Overcoming Drug Resistance: Nvp-lcq195 can overcome the protective effects conferred to MM cells by the bone marrow microenvironment, including stromal cells and cytokines.[2]

-

Transcriptional Reprogramming: The inhibitor significantly decreases the amplitude of transcriptional signatures associated with oncogenesis, drug resistance, and stem cell renewal in MM cell lines. This includes the suppression of pathways driven by key transcription factors such as myc, HIF-1α, IRF4, and NF-κB.[2][3]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of Nvp-lcq195 against specific CDK/cyclin complexes.

Materials:

-

Recombinant human CDK/cyclin enzymes

-

Appropriate peptide or protein substrate

-

Nvp-lcq195 (serially diluted)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)

-

Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.

-

Add serial dilutions of Nvp-lcq195 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

-

Calculate the percentage of inhibition for each concentration of Nvp-lcq195 and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Multiple myeloma cell lines

-

Nvp-lcq195

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed MM cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Nvp-lcq195 for 48 hours.[3]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Multiple myeloma cell lines

-

Nvp-lcq195

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat MM cells with Nvp-lcq195 (e.g., 2 μmol/L) for various time points (e.g., 4-48 hours).[3]

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.

References

Nvp-lcq195: A Potent CDK Inhibitor Modulating Transcriptional Regulation in Multiple Myeloma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nvp-lcq195, also identified as LCQ-195 or AT9311, is a small molecule inhibitor targeting multiple Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK3, CDK5, and CDK9. By arresting the cell cycle and inducing apoptosis, Nvp-lcq195 demonstrates significant therapeutic potential, particularly in the context of multiple myeloma (MM). A key facet of its mechanism of action lies in its ability to modulate transcriptional regulation, significantly decreasing the amplitude of transcriptional signatures associated with oncogenesis, drug resistance, and stem cell renewal in MM cells. This technical guide provides a comprehensive overview of Nvp-lcq195, focusing on its role in transcriptional regulation, and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, it remains an incurable disease for many patients, highlighting the urgent need for novel therapeutic strategies. Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription. Their dysregulation is a common feature in many cancers, including multiple myeloma, making them attractive targets for therapeutic intervention.

Nvp-lcq195 has emerged as a potent inhibitor of several CDKs, exhibiting promising preclinical activity against multiple myeloma. Its ability to induce cell cycle arrest and apoptosis is intrinsically linked to its impact on the transcriptional landscape of cancer cells. This document will delve into the core aspects of Nvp-lcq195's mechanism of action, with a particular focus on its role in transcriptional regulation.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for Nvp-lcq195, providing a clear comparison of its activity across different targets and cell lines.

Table 1: Inhibitory Activity of Nvp-lcq195 against Cyclin-Dependent Kinases

| Target | IC50 (nM) |

| CDK1/cyclin B | Data not available |

| CDK2/cyclin A | Data not available |

| CDK3/cyclin E | 42[1] |

| CDK5 | 1[1] |

| CDK9 | Data not available |

Note: While sources state Nvp-lcq195 inhibits CDK1, CDK2, and CDK9, specific IC50 values were not found in the provided search results. A value of 500 nmol/L has been shown to block the activity of CDK1/cyclin B and CDK2/cyclin A in MM cell lines[2].

Table 2: Anti-proliferative Activity of Nvp-lcq195 in Multiple Myeloma (MM) Cell Lines

| Cell Line(s) | EC50 (µM) | Exposure Time (h) |

| Most MM cell lines | ≤ 1 | 48[2] |

Mechanism of Action: Transcriptional Regulation

Nvp-lcq195 exerts its anti-cancer effects primarily through the ATP-competitive inhibition of CDKs. The inhibition of transcriptional CDKs, particularly CDK9, is central to its ability to modulate the expression of key oncogenes and survival factors.

Impact on Transcriptional Signatures

Treatment of multiple myeloma cells with Nvp-lcq195 leads to a significant decrease in the amplitude of various transcriptional signatures. These signatures are indicative of the activity of crucial transcription factors and signaling pathways that are often dysregulated in cancer. At a concentration of 2 μmol/L, Nvp-lcq195 has been shown to decrease the activity of[2]:

-

Transcription Factors:

-

myc

-

HIF-1α

-

IRF4

-

NF-κB

-

-

Signaling Cascades:

-

Notch

-

Ras

-

Akt

-

Hedgehog

-

The downregulation of these pathways collectively contributes to the observed anti-proliferative and pro-apoptotic effects of Nvp-lcq195.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which Nvp-lcq195 modulates transcriptional regulation. By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, Nvp-lcq195 prevents the phosphorylation of RNA Polymerase II, leading to a global downregulation of transcription, particularly of genes with short half-lives, including many oncogenes.

Caption: Nvp-lcq195 signaling pathway in transcriptional regulation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline the protocols for assays relevant to the study of Nvp-lcq195.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in multiple myeloma cells treated with Nvp-lcq195 using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Multiple myeloma cell lines

-

Nvp-lcq195

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed multiple myeloma cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Nvp-lcq195 (e.g., 0-4 μmol/L) or vehicle control (DMSO) for the desired time period (e.g., 4-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization or scraping, and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm (or using a long-pass filter). Collect data from at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can be indicative of apoptotic cells.

Caption: Experimental workflow for cell cycle analysis.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol details the detection and quantification of apoptosis in Nvp-lcq195-treated multiple myeloma cells using Annexin V and PI staining followed by flow cytometry.

Materials:

-

Multiple myeloma cell lines

-

Nvp-lcq195

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat multiple myeloma cells with Nvp-lcq195 as described in the cell cycle analysis protocol.

-

Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining. Use FITC and PI appropriate excitation and emission settings.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Caption: Experimental workflow for apoptosis assay.

Transcriptional Signature Analysis by RNA-Sequencing (A Plausible Protocol)

While a specific protocol for Nvp-lcq195 is not detailed in the provided search results, the following is a plausible, generalized protocol for assessing transcriptional changes in multiple myeloma cells treated with Nvp-lcq195 using RNA-sequencing.

Materials:

-

Multiple myeloma cell lines

-

Nvp-lcq195

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer, Agilent)

-

RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

Cell Treatment and RNA Extraction: Treat multiple myeloma cells with Nvp-lcq195 (e.g., 2 μmol/L) or vehicle control for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit according to the manufacturer's instructions, including an on-column DNase digestion step.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high-quality RNA sample should have an RNA Integrity Number (RIN) ≥ 8.

-

Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, end-repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform to generate a sufficient number of reads per sample (e.g., 20-30 million).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the human reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in Nvp-lcq195-treated cells compared to control cells.

-

Pathway and Gene Set Enrichment Analysis: Use bioinformatics tools to identify the biological pathways and gene sets (e.g., transcription factor target genes) that are significantly enriched among the differentially expressed genes. This will reveal the impact of Nvp-lcq195 on transcriptional signatures.

-

Caption: Plausible workflow for RNA-sequencing analysis.

Clinical Development

As of the latest available information, there are no explicitly detailed clinical trials specifically for Nvp-lcq195 in the provided search results. The information available focuses on its preclinical evaluation. Numerous other CDK inhibitors are currently in various phases of clinical trials for the treatment of multiple myeloma and other hematological malignancies. The preclinical data for Nvp-lcq195 suggests its potential for further clinical investigation in this patient population.

Conclusion

Nvp-lcq195 is a potent, multi-targeted CDK inhibitor with significant preclinical activity in multiple myeloma. Its mechanism of action, centered on the inhibition of key cell cycle and transcriptional CDKs, leads to cell cycle arrest, apoptosis, and a broad downregulation of oncogenic transcriptional programs. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a solid foundation for further research and development of Nvp-lcq195 as a potential therapeutic agent for multiple myeloma and other malignancies driven by dysregulated CDK activity and transcriptional addiction. Further studies, including clinical trials, are warranted to fully evaluate the therapeutic potential of this promising compound.

References

- 1. Phase 1/2 study of cyclin-dependent kinase (CDK)4/6 inhibitor palbociclib (PD-0332991) with bortezomib and dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NVP-LCQ195 Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for screening the cyclin-dependent kinase (CDK) inhibitor, NVP-LCQ195, in various cancer cell lines. The information is intended to guide researchers in assessing the compound's efficacy and mechanism of action.

NVP-LCQ195 is a potent small molecule inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK3, CDK5, and CDK9.[1][2][3][4] By inhibiting these key regulators of the cell cycle, NVP-LCQ195 can induce cell cycle arrest and subsequent apoptosis in cancer cells.[1][3] These protocols are particularly relevant for, but not limited to, multiple myeloma (MM) cell lines, where NVP-LCQ195 has demonstrated significant activity.[1][3]

Data Presentation

In Vitro Efficacy of NVP-LCQ195

The following table summarizes the inhibitory activity of NVP-LCQ195 against various CDK/cyclin complexes and its effective concentration in cancer cell lines.

| Target Enzyme/Cell Line | IC50/EC50 | Notes |

| Enzymatic Assays (IC50) | ||

| Cdk5/p25 | 1 nM | Cell-free assay.[3] |

| CDK5/p35 | 1 nM | Cell-free assay.[3] |

| Cdk1/cyclin B | 2 nM | Cell-free assay.[3] |

| Cdk2/cyclin A | 2 nM | Cell-free assay.[3] |

| CDK2/cyclin E | 5 nM | Cell-free assay.[3] |

| CDK9/cyclin T1 | 15 nM | Cell-free assay.[3] |

| CDK3/Cyclin E | 42 nM | Cell-free assay.[2][3] |

| Cdk6/cyclin D3 | 187 nM | Cell-free assay.[3] |

| CDK7/Cyclin H/MAT1 | 3564 nM | Cell-free assay.[3] |

| Cell-Based Assays (EC50) | ||

| Multiple Myeloma (MM) Cell Lines | ≤ 1 µmol/L | 48-hour treatment.[1][3] |

Experimental Protocols

Protocol 1: Cell Viability Assay for EC50 Determination

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of NVP-LCQ195 using a luminescence-based cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., Multiple Myeloma cell line)

-

Complete cell culture medium

-

NVP-LCQ195 compound

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: a. Harvest and count cells during their logarithmic growth phase. b. Resuspend the cells in a complete culture medium to the desired seeding density. c. Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation and Treatment: a. Prepare a stock solution of NVP-LCQ195 in DMSO. b. Perform serial dilutions of the NVP-LCQ195 stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0 to 4 µmol/L).[1][3] c. Remove the medium from the seeded cells and add the medium containing the different concentrations of NVP-LCQ195. Include a DMSO-only control. d. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1][3]

-

Cell Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

-

Data Analysis: a. Normalize the luminescence readings to the DMSO control. b. Plot the normalized values against the logarithm of the NVP-LCQ195 concentration. c. Use a non-linear regression curve fit to determine the EC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of NVP-LCQ195 on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

NVP-LCQ195 compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: a. Seed cells in appropriate culture plates or flasks. b. Treat the cells with NVP-LCQ195 (e.g., at a concentration of 2 µmol/L) or a DMSO control for various time points (e.g., 4, 8, 12, 24, and 48 hours).[1][3]

-

Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. d. Incubate the cells for at least 30 minutes on ice or store them at -20°C for later analysis.

-

Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in the PI staining solution. d. Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: a. Acquire the data on a flow cytometer, measuring the fluorescence intensity of the PI. b. Analyze the cell cycle distribution (Sub-G1, G1, S, and G2/M phases) using appropriate software. An increase in the Sub-G1 population is indicative of apoptosis.[1][3]

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of action of NVP-LCQ195 on the cell cycle.

Caption: Experimental workflow for NVP-LCQ195 screening.

References

Application Notes and Protocols for NVP-LCQ195 in Preclinical Research

Disclaimer: Publicly available scientific literature and documentation do not contain specific dosage information for NVP-LCQ195 (also known as AT9311 or LCQ195) in animal studies. The following application notes and protocols are based on the available in vitro data for NVP-LCQ195 and generalized methodologies for testing cyclin-dependent kinase (CDK) inhibitors in preclinical animal models of multiple myeloma. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

I. Overview and Mechanism of Action

NVP-LCQ195 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK3, CDK5, and CDK9. By targeting these key regulators of the cell cycle, NVP-LCQ195 disrupts the proliferation of cancer cells. In multiple myeloma (MM) cell lines, NVP-LCQ195 has been shown to induce cell cycle arrest and subsequent apoptosis (programmed cell death). Its mechanism of action involves the inhibition of transcriptional signatures associated with oncogenesis, drug resistance, and stem cell renewal in MM cells.

II. In Vitro Activity of NVP-LCQ195

Studies on various multiple myeloma cell lines have demonstrated the cytotoxic efficacy of NVP-LCQ195.

| Parameter | Value | Cell Lines | Reference |

| EC50 | ≤ 1 µmol/L | Most Multiple Myeloma Cell Lines | [1] |

| Effect | Induces S and G2/M phase cell cycle arrest, followed by an increase in the sub-G1 population (indicative of apoptosis) | Multiple Myeloma Cell Lines | [1] |

| Molecular Effects | Decreases the amplitude of transcriptional signatures for key transcription factors (e.g., myc, HIF-1α, IRF4, NF-κB) and signaling cascades (e.g., Notch, Ras, Akt, Hedgehog) | Multiple Myeloma Cell Lines | [1] |

III. Signaling Pathway of NVP-LCQ195

The diagram below illustrates the signaling pathway targeted by NVP-LCQ195. By inhibiting multiple CDKs, NVP-LCQ195 blocks the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis.

IV. Generalized Protocol for In Vivo Efficacy Studies

The following is a generalized protocol for assessing the efficacy of a CDK inhibitor like NVP-LCQ195 in a mouse xenograft model of multiple myeloma. This is a template and must be adapted based on empirical dose-finding studies.

1. Animal Model:

-

Species: Immunocompromised mice (e.g., NOD/SCID, NSG).

-

Age: 6-8 weeks.

-

Sex: Female or male, maintained consistently throughout the study.

2. Cell Line and Implantation:

-

Cell Line: A human multiple myeloma cell line that has been validated for in vivo growth (e.g., MM.1S, RPMI-8226). Cells should be engineered to express a reporter gene (e.g., luciferase) for non-invasive tumor monitoring.

-

Implantation: Inject 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile, serum-free media or PBS intravenously (IV) via the tail vein for a disseminated model, or subcutaneously (SC) in the flank for a solid tumor model.

3. Drug Formulation and Administration:

-

Formulation (Suggested starting points based on vendor information):

-

Oral Gavage: Suspend NVP-LCQ195 in a vehicle such as 10% DMSO in 90% corn oil, or in an aqueous solution of 0.5% carboxymethylcellulose (CMC).

-

Intraperitoneal (IP) Injection: Formulate in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

-

Dose Finding: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD). Start with a low dose (e.g., 5-10 mg/kg) and escalate until signs of toxicity are observed (e.g., >15-20% body weight loss, lethargy, ruffled fur).

-

Administration Route: Oral gavage or intraperitoneal injection.

-

Dosing Schedule: Once daily (QD) or twice daily (BID), 5 days a week.

4. Study Design and Monitoring:

-

Group Size: Minimum of 8-10 mice per group to ensure statistical power.

-

Groups:

-

Group 1: Vehicle control.

-

Group 2: NVP-LCQ195 at a determined dose (e.g., MTD).

-

(Optional) Group 3: Positive control (a standard-of-care MM drug like bortezomib).

-

-

Monitoring:

-

Tumor Burden: Monitor tumor growth 1-2 times per week using bioluminescent imaging (for IV models) or caliper measurements (for SC models).

-

Body Weight: Record body weight 2-3 times per week as an indicator of toxicity.

-

Clinical Observations: Monitor for any adverse health effects daily.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined size, when body weight loss exceeds 20%, or at the end of the study period.

5. Data Analysis:

-

Compare tumor growth rates and survival between the treatment and control groups.

-

Analyze changes in body weight to assess toxicity.

-

Perform statistical analysis (e.g., t-test, ANOVA, Kaplan-Meier survival analysis).

V. Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo xenograft study.

References

Application Notes and Protocols for NVP-LCQ195-Induced Apoptosis Assay

These application notes provide a comprehensive protocol for assessing apoptosis induced by NVP-LCQ195, a potent multi-targeted cyclin-dependent kinase (CDK) inhibitor. The provided methodologies are intended for researchers, scientists, and drug development professionals investigating the apoptotic effects of this compound.

Introduction

NVP-LCQ195 is a small molecule inhibitor targeting multiple cyclin-dependent kinases, including CDK1, CDK2, CDK3, CDK5, and CDK9.[1][2][3] By inhibiting these key regulators of the cell cycle, NVP-LCQ195 effectively induces cell cycle arrest, followed by programmed cell death, or apoptosis, in cancer cells, particularly in multiple myeloma (MM).[1][2] This document outlines a detailed protocol for quantifying NVP-LCQ195-induced apoptosis using the Annexin V/Propidium Iodide (PI) staining assay, a widely accepted method for detecting early and late-stage apoptosis.[4]

Mechanism of Action

NVP-LCQ195 exerts its pro-apoptotic effects by disrupting the normal progression of the cell cycle. CDKs are essential for the transitions between different phases of the cell cycle. By inhibiting multiple CDKs, NVP-LCQ195 leads to a halt in the cell cycle, which in turn triggers the intrinsic apoptotic pathway. This process is characterized by a cascade of events including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for NVP-LCQ195, as reported in the literature. These values can serve as a starting point for designing experiments.

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (CDK1) | 2 nM | Cell-free assay | [3] |

| IC50 (CDK2) | 5 nM | Cell-free assay | [3] |

| IC50 (CDK3/CyclinE) | 42 nM | Cell-free assay | [3] |

| IC50 (CDK5/p25) | 1 nM | Cell-free assay | [1] |

| EC50 (Apoptosis) | ≤ 1 µmol/L | Most MM cell lines | [1] |

| Effective Concentration | 2 µmol/L | MM cell lines | [1] |

| Incubation Time | 4 - 48 hours | MM cell lines | [1] |

Experimental Protocols

Materials

-

NVP-LCQ195 (powder or DMSO stock solution)

-

Multiple Myeloma (MM) cell line (e.g., MM.1S, U266)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well tissue culture plates

-

Flow cytometer

Protocol for NVP-LCQ195-Induced Apoptosis Assay using Annexin V/PI Staining

This protocol details the steps for treating MM cells with NVP-LCQ195 and subsequently analyzing apoptosis by flow cytometry.

1. Cell Seeding:

- Culture MM cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

- Seed the cells in 6-well plates at a density of 2-5 x 10^5 cells/mL in a final volume of 2 mL per well.

- Incubate for 24 hours to allow cells to acclimate.

2. NVP-LCQ195 Treatment:

- Prepare a stock solution of NVP-LCQ195 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM).

- Include a vehicle control (DMSO) at the same final concentration as the highest NVP-LCQ195 concentration.

- Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of NVP-LCQ195 or the vehicle control.

- Incubate the cells for 24 to 48 hours.

3. Cell Harvesting and Staining:

- After the incubation period, collect the cells (including any floating cells) from each well into separate 1.5 mL microcentrifuge tubes.

- Centrifuge the tubes at 300 x g for 5 minutes.

- Carefully aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS.

- Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

- Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

- After incubation, add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis:

- Analyze the stained cells immediately using a flow cytometer.

- Excite the FITC and PI dyes using a 488 nm laser.

- Collect the fluorescence emission for FITC at approximately 530 nm and for PI at approximately 617 nm.

- For each sample, acquire at least 10,000 events.

- Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.

- Analyze the data using appropriate software to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

- Live cells: Annexin V-negative and PI-negative

- Early apoptotic cells: Annexin V-positive and PI-negative

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

- Necrotic cells: Annexin V-negative and PI-positive

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular and cellular effects of multi-targeted cyclin-dependent kinase inhibition in myeloma: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Cycle Analysis of NVP-LCQ195 by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-LCQ195 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (Gap 1) to the S (Synthesis) phase.[1][2][3] In many cancer types, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[3][4] NVP-LCQ195 is designed to restore cell cycle control by blocking the activity of CDK4/6, thereby inducing cell cycle arrest at the G1 checkpoint.[2][5][6]

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population.[7] When combined with a fluorescent DNA-intercalating dye such as Propidium Iodide (PI), flow cytometry allows for the quantification of DNA content in each cell.[8] This data can be used to generate a histogram that reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7] This application note provides a detailed protocol for treating cancer cells with NVP-LCQ195 and analyzing the resulting changes in cell cycle distribution using flow cytometry.

Principle of the Assay

The protocol involves treating a cancer cell line with NVP-LCQ195 to induce cell cycle arrest. Following treatment, the cells are harvested, fixed to permeabilize the cell membrane, and treated with RNase to prevent staining of double-stranded RNA.[8] The cells are then stained with Propidium Iodide (PI), a fluorescent dye that binds stoichiometrically to DNA.[7] The fluorescence intensity of each cell is directly proportional to its DNA content.

The stained cells are then analyzed using a flow cytometer. The instrument measures the fluorescence of individual cells as they pass through a laser beam. The data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. Cells in the G0/G1 phase have a normal (2N) amount of DNA and will appear as the first peak. Cells in the G2/M phase have a doubled (4N) amount of DNA and will form a second peak with twice the fluorescence intensity of the G1 peak. Cells in the S phase are actively replicating their DNA and will have a DNA content between 2N and 4N, appearing as a distribution between the G1 and G2/M peaks.[7] By analyzing the changes in the percentage of cells in each phase after treatment with NVP-LCQ195, researchers can quantify the cytostatic effect of the compound.

Data Presentation

The following tables summarize hypothetical quantitative data from a cell cycle analysis experiment using NVP-LCQ195 on a human breast cancer cell line (e.g., MCF-7).

Table 1: Effect of NVP-LCQ195 on Cell Cycle Distribution

| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control (DMSO) | 0 | 45.2 | 30.5 | 24.3 |

| NVP-LCQ195 | 100 | 68.9 | 15.1 | 16.0 |

| NVP-LCQ195 | 500 | 85.7 | 5.3 | 9.0 |

Table 2: Time-Course of NVP-LCQ195-Induced G1 Arrest

| Time Point (hours) | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| 0 | 500 | 45.2 | 30.5 | 24.3 |

| 12 | 500 | 62.1 | 20.4 | 17.5 |

| 24 | 500 | 85.7 | 5.3 | 9.0 |

| 48 | 500 | 88.3 | 4.1 | 7.6 |

Experimental Protocols

Materials and Reagents

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

NVP-LCQ195

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile[8]

-

Trypsin-EDTA

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL in PBS)[8]

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Experimental Workflow

Experimental workflow for cell cycle analysis.

Detailed Methodologies

-

Cell Culture and Treatment:

-

Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (typically 50-70% confluency).

-

Allow the cells to adhere overnight.

-

Prepare stock solutions of NVP-LCQ195 in DMSO.

-

Treat the cells with the desired concentrations of NVP-LCQ195 or with an equivalent volume of DMSO for the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells from the plate.

-

Once detached, add complete medium to inactivate the trypsin.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[8]

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[8][9] This step is crucial for proper fixation and to minimize cell clumping.

-

Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several days.[8][9]

-

-

Propidium Iodide Staining:

-

Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and carefully discard the ethanol.

-

Wash the cell pellet twice with PBS to remove any residual ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.

-

Incubate at 37°C for 30 minutes to degrade any double-stranded RNA.

-

Add 500 µL of Propidium Iodide staining solution (final concentration 50 µg/mL).

-

Incubate at room temperature for 15-30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel (typically FL2 or PE).

-

Collect at least 10,000 events per sample to ensure statistical significance.

-

Use appropriate software (e.g., FlowJo, FCS Express) to gate on the single-cell population and to model the cell cycle distribution to obtain the percentage of cells in G0/G1, S, and G2/M phases.

-

Signaling Pathway

NVP-LCQ195 targets the CDK4/6-Rb pathway, a critical regulator of the G1/S checkpoint in the cell cycle.

CDK4/6-Rb signaling pathway and NVP-LCQ195 inhibition.

In a normal proliferating cell, mitogenic signals lead to the upregulation of Cyclin D. Cyclin D then binds to and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[1][10][11][12] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry.[3] Upon phosphorylation by CDK4/6, Rb releases E2F, which can then activate the transcription of genes necessary for DNA replication, leading to the G1 to S phase transition and cell cycle progression.[1][11] NVP-LCQ195 inhibits the kinase activity of CDK4/6, preventing the phosphorylation of Rb.[5][13][14] This maintains Rb in its active, hypophosphorylated state, bound to E2F, thereby causing the cell to arrest in the G1 phase of the cell cycle.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action | MDPI [mdpi.com]

- 3. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. researchgate.net [researchgate.net]

- 11. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK4/6 Inhibitors Plus Endocrine Therapy in Early-Stage HR+/HER2− Breast Cancer: Updated Meta-Analysis of Phase III Trials [mdpi.com]

- 13. breastcancer.org [breastcancer.org]

- 14. komen.org [komen.org]

Troubleshooting & Optimization

NVP-LCQ195 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of NVP-LCQ195 (also known as AT9311).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NVP-LCQ195?

A1: NVP-LCQ195 is a small molecule heterocyclic compound that functions as a multi-targeted inhibitor of cyclin-dependent kinases (CDKs). Its primary targets are CDK1, CDK2, CDK3, CDK5, and CDK9.[1] By inhibiting these key regulators of the cell cycle, NVP-LCQ195 can induce cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells, particularly in multiple myeloma (MM).[1]

Q2: What are the known on-target and off-target kinase activities of NVP-LCQ195?

Q3: What downstream signaling pathways are affected by NVP-LCQ195?

A3: In multiple myeloma cells, NVP-LCQ195 has been shown to decrease the activity of several transcriptional signatures associated with oncogenesis and drug resistance. This includes pathways driven by key transcription factors such as myc, HIF-1α, and IRF4.[1]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed at concentrations inconsistent with CDK inhibition.

-

Possible Cause: This may be due to the inhibition of off-target kinases by NVP-LCQ195, which can lead to engagement of other signaling pathways.

-

Troubleshooting Steps:

-

Review Kinase Selectivity Profile: Refer to the quantitative data on NVP-LCQ195's activity against a panel of kinases (see table below). Identify potential off-target kinases that are inhibited at the concentrations used in your experiment.

-

Pathway Analysis: Investigate the known downstream signaling pathways of the identified off-target kinases to determine if they could explain the observed phenotype.

-

Dose-Response Experiment: Perform a detailed dose-response experiment to establish a clear correlation between the concentration of NVP-LCQ195 and the phenotypic change. This can help to distinguish between on-target and off-target effects.

-

Use a More Selective Inhibitor: If available, use a more selective inhibitor for the primary CDK targets to confirm that the initial phenotype was indeed due to off-target effects of NVP-LCQ195.

-

Issue 2: Discrepancy between in vitro kinase assay results and cellular activity.

-

Possible Cause: Differences in the biochemical and cellular environments can lead to varied inhibitor potency. Factors such as ATP concentration, cellular uptake, and efflux pumps can influence the effective concentration of the inhibitor within the cell.

-

Troubleshooting Steps:

-

Consider ATP Competition: Biochemical kinase assays are often performed at a fixed ATP concentration, which may not reflect physiological ATP levels within the cell. Cellular assays inherently account for this competition.

-

Assess Cell Permeability: If not already confirmed, determine the cell permeability of NVP-LCQ195 in your specific cell line.

-

Target Engagement Assay: Employ a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET, to confirm that NVP-LCQ195 is binding to its intended CDK targets within the intact cell at the concentrations being used.

-

Quantitative Data Summary

The following table summarizes the known inhibitory activities of NVP-LCQ195 against a panel of kinases.

| Target Kinase | IC50 (µM) | Primary/Off-Target |

| CDK5/p25 | 0.001 | Primary |

| CDK5/p35 | 0.001 | Primary |

| CDK1/cyclin B | 0.002 | Primary |

| CDK2/cyclin A | 0.002 | Primary |

| CDK2/cyclin H | 0.005 | Primary |

| CDK9/cyclin T1 | 0.015 | Primary |

| CDK3/cyclin E | 0.042 | Primary |

| CDK6/cyclin D3 | 0.187 | Off-Target |

| CDK7/cyclin H | 3.564 | Off-Target |

| CLK3 | Partially Inhibited | Off-Target |

| CHEK2 | Partially Inhibited | Off-Target |

Data sourced from:[2]

Experimental Protocols

1. In Vitro Kinase Profiling (KinaseProfiler™ Assay)

This protocol outlines a typical biochemical assay to determine the IC50 values of NVP-LCQ195 against a panel of kinases.

-

Materials:

-

Purified recombinant kinases

-

Specific peptide substrates for each kinase

-

NVP-LCQ195 (serially diluted)

-

Radioactive ATP ([γ-³³P]ATP)

-

Kinase reaction buffer

-

Filter plates

-

Scintillation counter

-

-

Methodology:

-

Kinase reactions are set up in a multi-well plate format.

-

Each well contains the respective kinase, its specific substrate, and a specific concentration of NVP-LCQ195.

-

The kinase reaction is initiated by the addition of [γ-³³P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the peptide substrates are captured on a filter plate.

-

Unincorporated [γ-³³P]ATP is washed away.

-

The amount of radioactivity incorporated into the peptide substrate is measured using a scintillation counter.

-

The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

2. Cellular Target Engagement (NanoBRET™ Assay)

This protocol describes a method to quantify the binding of NVP-LCQ195 to its target kinases in living cells.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for NanoLuc®-CDK fusion proteins

-

NanoBRET™ fluorescent tracer

-

NVP-LCQ195 (serially diluted)

-

Opti-MEM® I Reduced Serum Medium

-

Multi-well plates suitable for luminescence measurements

-

Luminometer with BRET filters

-

-

Methodology:

-

Cells are transiently transfected with the NanoLuc®-CDK fusion vector and seeded into multi-well plates.

-

After an incubation period to allow for protein expression, the cells are treated with the NanoBRET™ fluorescent tracer.

-

NVP-LCQ195 is then added to the wells at various concentrations.

-

The plate is incubated to allow the inhibitor to compete with the tracer for binding to the NanoLuc®-CDK fusion protein.

-

The NanoBRET™ substrate is added to all wells.

-

The plate is immediately read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.

-

The BRET ratio is calculated, and the data is analyzed to determine the IC50 for target engagement.

-

Visualizations

Caption: Primary CDK targets of NVP-LCQ195 and their respective IC50 values.

Caption: Workflow for in vitro biochemical kinase profiling.

References

Technical Support Center: NVP-LCQ195 Resistance Mechanisms in Cancer Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the pan-CDK inhibitor, NVP-LCQ195. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NVP-LCQ195?

NVP-LCQ195 is a small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, CDK3, CDK5, and CDK9. Its primary mechanism of action involves inducing cell cycle arrest and subsequent apoptosis in cancer cells, particularly in multiple myeloma (MM). By inhibiting transcriptional CDKs like CDK9, NVP-LCQ195 can decrease the expression of genes associated with oncogenesis and drug resistance.[1]

Q2: We are observing a decrease in sensitivity to NVP-LCQ195 in our long-term cell culture experiments. What are the potential resistance mechanisms?

While specific resistance mechanisms to NVP-LCQ195 have not been extensively documented in published literature, based on studies with other pan-CDK inhibitors like Flavopiridol and Dinaciclib in hematological malignancies, potential resistance mechanisms can be broadly categorized into two types:

-

Target-related alterations: This could involve mutations in the ATP-binding pocket of the target CDKs, reducing the binding affinity of NVP-LCQ195.

-

Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to circumvent the effects of CDK inhibition. A key mechanism observed for other CDK inhibitors is the failure to downregulate anti-apoptotic proteins, such as Mcl-1.[2][3] Additionally, activation of pathways like Wnt/β-catenin has been implicated in resistance to other targeted therapies, and its inhibition by pan-CDK inhibitors like Dinaciclib can restore sensitivity.[4]

Q3: Our NVP-LCQ195 treated cells initially show cell cycle arrest but then seem to recover. What could be happening?

This phenomenon, known as adaptive resistance, can occur as cancer cells activate compensatory mechanisms. One possibility is the transient induction of cell cycle arrest, followed by the upregulation of pro-survival proteins that allow the cells to re-enter the cell cycle. For instance, incomplete suppression of Mcl-1 or the activation of other anti-apoptotic Bcl-2 family proteins could contribute to this recovery.

Q4: Is there any evidence of increased drug efflux as a resistance mechanism to CDK inhibitors?

Yes, for other classes of CDK inhibitors, particularly covalent inhibitors, the upregulation of ATP-binding cassette (ABC) transporters like ABCB1 (MDR1) and ABCG2 (BCRP) has been identified as a major mechanism of resistance. While not directly demonstrated for NVP-LCQ195, it is a plausible mechanism that should be investigated in resistant cell lines.

Troubleshooting Guides

Problem 1: Difficulty in Generating a Stable NVP-LCQ195-Resistant Cell Line.

Possible Cause & Solution:

-

Inappropriate starting concentration: Starting with a concentration of NVP-LCQ195 that is too high can lead to widespread cell death, preventing the selection of resistant clones.

-

Troubleshooting Step: Begin with a concentration around the IC20 or IC50 of the parental cell line. This allows for a subpopulation of cells to survive and potentially develop resistance.

-

-

Insufficient duration of treatment: Acquired resistance is a gradual process that can take several months to establish.

-

Troubleshooting Step: Employ a stepwise dose escalation protocol. Maintain the cells at a specific concentration until they resume a normal growth rate, then gradually increase the NVP-LCQ195 concentration. This process may need to be repeated over 6-8 months.[5]

-

-

Cell line instability: Some cell lines may be genetically unstable and unable to develop stable resistance.

-

Troubleshooting Step: Ensure the parental cell line is healthy and has a consistent doubling time before starting the resistance induction protocol. Consider using a different cancer cell line if one proves recalcitrant.

-

Problem 2: NVP-LCQ195-resistant cells do not show mutations in the target CDKs.

Possible Cause & Solution:

-

Resistance is mediated by non-mutational mechanisms: As discussed in the FAQs, resistance is often driven by the activation of bypass pathways rather than target alteration.

-

Troubleshooting Step: Investigate the expression levels of key survival proteins. Perform western blotting for anti-apoptotic proteins like Mcl-1, Bcl-2, and Bcl-xL. A lack of downregulation of Mcl-1 in the presence of NVP-LCQ195 is a strong indicator of resistance.[2][3]

-

Troubleshooting Step: Analyze the activity of known bypass pathways. Examine the Wnt/β-catenin signaling pathway by measuring the levels of β-catenin and its downstream targets.[4]

-

Problem 3: Unexplained variability in NVP-LCQ195 efficacy across different experiments.

Possible Cause & Solution:

-

Inconsistent drug potency: NVP-LCQ195, like many small molecules, can degrade over time or with improper storage.

-

Troubleshooting Step: Aliquot the drug upon receipt and store it at the recommended temperature, protected from light. Prepare fresh dilutions for each experiment from a stock solution.

-

-

Cell culture conditions: Variations in cell density, passage number, and media composition can influence drug response.

-

Troubleshooting Step: Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase at the time of treatment and maintain consistency in seeding density and passage number.

-

Data Presentation

Table 1: Hypothetical IC50 Values for NVP-LCQ195 in Sensitive and Resistant Multiple Myeloma Cell Lines.

This table is a representative example based on data for other CDK inhibitors, as specific quantitative data for NVP-LCQ195 resistant lines is not currently available in the public domain.

| Cell Line | Description | NVP-LCQ195 IC50 (µM) | Fold Resistance |

| MM.1S | Parental, Sensitive | 0.5 | 1x |

| MM.1S-LCQ-R | NVP-LCQ195 Resistant | 5.0 | 10x |

| RPMI-8226 | Parental, Sensitive | 0.8 | 1x |

| RPMI-8226-LCQ-R | NVP-LCQ195 Resistant | 9.6 | 12x |

Experimental Protocols

Protocol 1: Generation of NVP-LCQ195-Resistant Cancer Cell Lines

This protocol describes a general method for developing acquired resistance to NVP-LCQ195 in a cancer cell line.

-

Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of NVP-LCQ195 using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

-

Initial Treatment: Treat the parental cells with NVP-LCQ195 at a concentration equal to the IC20 or IC50.

-

Culture and Recovery: Maintain the cells in the presence of the drug. The majority of cells will die, but a small population may survive. Continue to culture the surviving cells, replacing the media with fresh drug-containing media every 2-3 days, until they resume a consistent growth rate.

-

Dose Escalation: Once the cells are growing steadily at the initial concentration, double the concentration of NVP-LCQ195.

-

Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over a period of several months.

-

Characterization of Resistant Line: Once the cells can proliferate in a significantly higher concentration of NVP-LCQ195 (e.g., 10-fold the initial IC50), the resistant cell line is established. Confirm the resistance by re-evaluating the IC50 and comparing it to the parental line.

-

Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.

Protocol 2: Western Blot Analysis of Mcl-1 Expression

-

Cell Lysis: Treat both parental and NVP-LCQ195-resistant cells with a range of NVP-LCQ195 concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the Mcl-1 signal to the loading control to compare its expression levels between sensitive and resistant cells.

Mandatory Visualizations

Caption: Signaling pathways in NVP-LCQ195 sensitive vs. resistant cells.

Caption: Workflow for generating NVP-LCQ195 resistant cell lines.

References

- 1. Molecular and cellular effects of multi-targeted cyclin-dependent kinase inhibition in myeloma: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in multiple myeloma cells through transcriptional repression and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

optimizing Nvp-lcq195 treatment duration and concentration

Welcome to the technical support center for Nvp-lcq195. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Nvp-lcq195 in their experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments with Nvp-lcq195.

| Problem | Possible Cause | Recommended Solution |

| Inconsistent or weaker than expected inhibition of cell viability. | 1. Suboptimal concentration or treatment duration. 2. Cell line resistance. 3. Improper storage and handling of Nvp-lcq195. | 1. Perform a dose-response and time-course experiment to determine the optimal EC50 for your specific cell line. Concentrations typically range from 0-4 µmol/L for 48 hours.[1] 2. Ensure your cell line is sensitive to CDK inhibitors. 3. Store Nvp-lcq195 stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] |

| High background or non-specific bands in Western blot analysis. | 1. Suboptimal antibody concentration. 2. Insufficient washing. 3. Improper blocking. | 1. Titrate primary and secondary antibody concentrations to determine the optimal dilution. 2. Increase the number and duration of washes with an appropriate buffer (e.g., TBST). 3. Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature. |